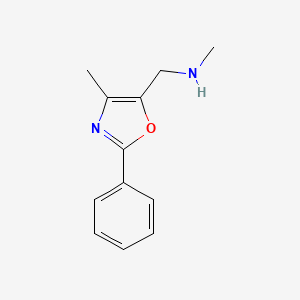

N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine

CAS No.: 1031843-28-3

Cat. No.: VC3035647

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1031843-28-3 |

|---|---|

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | N-methyl-1-(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine |

| Standard InChI | InChI=1S/C12H14N2O/c1-9-11(8-13-2)15-12(14-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |

| Standard InChI Key | XCBYKJIAOCVNGY-UHFFFAOYSA-N |

| SMILES | CC1=C(OC(=N1)C2=CC=CC=C2)CNC |

| Canonical SMILES | CC1=C(OC(=N1)C2=CC=CC=C2)CNC |

Introduction

N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine is a chemical compound with the CAS number 1031843-28-3. It is characterized by its molecular formula C12H14N2O and a molecular weight of approximately 202.26 g/mol . This compound is often used in laboratory settings due to its unique chemical properties.

Hazard and Safety Information

N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine is classified as a hazardous substance. It causes severe skin burns and eye damage, and is harmful if swallowed. It may also cause respiratory irritation . Handling this compound requires protective clothing, gloves, eye protection, and face protection.

Hazardous Decomposition Products

Uses and Applications

This compound is primarily used in laboratory settings for research purposes. It is not recommended for use in food, drug, pesticide, or biocidal products . The specific applications of N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine in chemical synthesis or as an intermediate in pharmaceuticals are not well-documented, but its unique structure suggests potential utility in organic synthesis.

Research Findings and Future Directions

Research on N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine is limited, but its chemical structure suggests potential applications in organic synthesis or as a precursor for more complex molecules. Further studies could explore its reactivity and potential uses in pharmaceutical or material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume